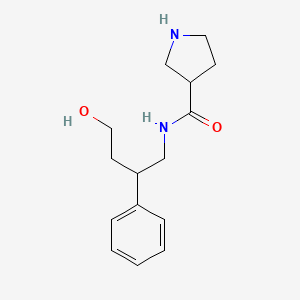![molecular formula C13H11F2N3O2 B6641445 [5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641445.png)
[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone, commonly known as DFP-10917, is a small molecule inhibitor that has shown promising results in preclinical studies for treating various types of cancer. This compound belongs to the class of azetidinone-containing pyrazoles and has been synthesized using various methods.
Mechanism of Action
DFP-10917 inhibits the activity of SHP2 by binding to the catalytic domain of the protein and inducing a conformational change that prevents its activation. SHP2 is involved in various signaling pathways, including the MAPK/ERK pathway and the JAK/STAT pathway, which are important for cancer cell growth and survival. Inhibition of SHP2 activity leads to decreased activation of these pathways and subsequent inhibition of cancer cell proliferation, migration, and invasion.
Biochemical and Physiological Effects
DFP-10917 has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In addition, it has been shown to inhibit cancer cell migration and invasion, as well as induce cancer cell death. DFP-10917 has also been shown to have low toxicity in normal cells and tissues, indicating its potential as a safe and effective anti-cancer therapy.
Advantages and Limitations for Lab Experiments
DFP-10917 has several advantages for lab experiments, including its high purity and yield, as well as its potent anti-cancer activity. However, it also has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects. These limitations can be overcome by using appropriate solvents and controls in lab experiments.
Future Directions
For research on DFP-10917 include identifying the optimal dosing regimen and combination therapies, as well as investigating its potential for treating other diseases, such as autoimmune diseases and inflammatory disorders. In addition, further studies are needed to elucidate the molecular mechanisms of DFP-10917 and its potential for developing resistance in cancer cells.
Synthesis Methods
DFP-10917 has been synthesized using various methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of 2,6-difluoroaniline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and then reaction with 3-chloro-1,2-propanediol. The multi-step synthesis method involves the reaction of 2,6-difluoroaniline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate, reaction with ethyl chloroformate, and then reaction with 3-aminopropanol. Both methods have been successful in synthesizing DFP-10917 with high yields and purity.
Scientific Research Applications
DFP-10917 has shown promising results in preclinical studies for treating various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. It works by inhibiting the activity of the protein tyrosine phosphatase SHP2, which is involved in various signaling pathways that promote cancer cell growth and survival. Inhibition of SHP2 activity leads to decreased cancer cell proliferation, migration, and invasion, as well as increased cancer cell death.
properties
IUPAC Name |
[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2/c14-9-2-1-3-10(15)11(9)12-8(4-16-17-12)13(20)18-5-7(19)6-18/h1-4,7,19H,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJBTJXKZWFAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(NN=C2)C3=C(C=CC=C3F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide](/img/structure/B6641376.png)

![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide](/img/structure/B6641395.png)
![3-[(2,5-dimethylphenyl)sulfanylmethyl]-N-(2-hydroxyethyl)benzamide](/img/structure/B6641409.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B6641421.png)
![1-(3-Hydroxybutyl)-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea](/img/structure/B6641432.png)
![1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B6641433.png)
![N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B6641450.png)
![[1-[6-[(2-Propan-2-yl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]piperidin-4-yl]methanol](/img/structure/B6641458.png)
![[1-[6-[(2-Methyl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]piperidin-4-yl]methanol](/img/structure/B6641463.png)

![1-butanoyl-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide](/img/structure/B6641470.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide](/img/structure/B6641474.png)